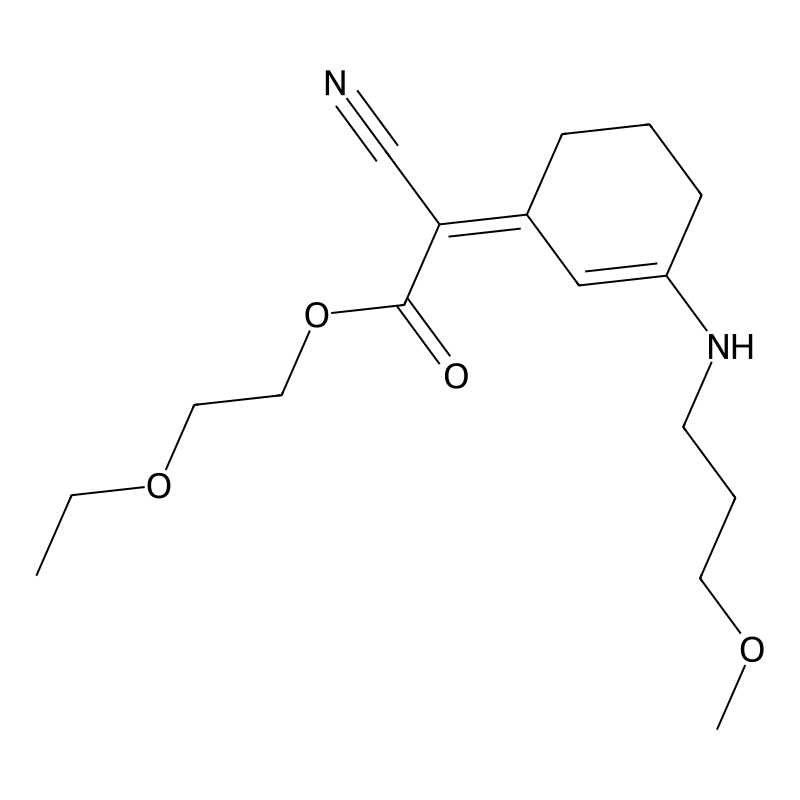

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Focus on Material Science Applications: The majority of available information suggests EEC's primary function is within the field of material science, particularly as a UV filter in cosmetics and sunscreens [, ].

- Potential Research Areas: Given EEC's structural features, some scientific research might explore its potential applications in related areas such as organic chemistry or materials development. However, specific studies referencing EEC in this context are not publicly available at this time.

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate, commonly known as methoxypropylamino cyclohexenylidene ethoxyethylcyanoacetate, is an organic compound with the chemical formula C17H26N2O4 and a molar mass of approximately 322.405 g/mol. This compound appears as a yellow solid, typically found in powder or small chunk forms. It is primarily utilized in cosmetic formulations as a UV filter, specifically designed to absorb UVA radiation, making it an important ingredient in sunscreens .

The biological activity of this compound is primarily associated with its role as a UV filter. It has been shown to effectively absorb UVA radiation, particularly in the range of 360–400 nm, which is critical for protecting skin from harmful UV exposure. The compound's mechanism of action involves stabilizing excited states, thereby preventing cellular damage caused by UV light . Additionally, it has been evaluated for its safety profile and is approved for use in cosmetics within specified concentration limits in the European Union .

The synthesis methods for 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate typically involve:

- Starting Materials: Using 3-(3-methoxypropylamino)cyclohex-2-en-1-one and diethyl sulfate.

- Reaction Conditions: Conducting the reaction under controlled temperature and pressure conditions to facilitate proper condensation.

- Purification: Post-reaction purification techniques such as crystallization or chromatography are employed to isolate the final product with high purity .

The primary application of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate is as a UV filter in cosmetic products, particularly sunscreens. It is marketed under trade names such as Mexoryl 400 by L'Oréal and is used exclusively in their formulations. The compound's ability to absorb UVA radiation makes it essential for providing broad-spectrum sun protection .

Interaction studies involving this compound focus on its compatibility with various cosmetic ingredients and its stability under different conditions. Research indicates that it remains stable when stored at elevated temperatures and does not significantly degrade over time, which is crucial for maintaining efficacy in cosmetic formulations . Furthermore, studies have assessed its solubility in various solvents commonly used in cosmetics, ensuring effective formulation without compromising safety or performance.

Several compounds share structural similarities with 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate. These include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Mexoryl SX (Ecamsule) | C15H17N3O4 | Broad-spectrum UVB/UVA protection |

| Mexoryl XL (Drometrizole trisiloxane) | C20H24N4O4S | Enhanced photostability and long-lasting protection |

| Avobenzone | C20H22O3 | Effective UVA filter but less stable than Mexoryl |

While these compounds also serve as UV filters, 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate stands out due to its specific absorption characteristics and stability profile, making it particularly suitable for high-performance sunscreen formulations .